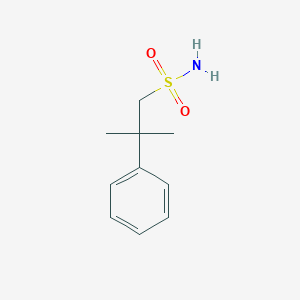

2-Methyl-2-phenylpropane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

2-methyl-2-phenylpropane-1-sulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,8-14(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13) |

InChI Key |

YBMFLZKSROHIBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CS(=O)(=O)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methyl 2 Phenylpropane 1 Sulfonamide and Its Analogues

Established Reaction Pathways for Sulfonamide Formation Relevant to 2-Methyl-2-phenylpropane-1-sulfonamide

The traditional and most widely employed methods for the synthesis of sulfonamides provide a foundation for approaching the construction of this compound. These pathways can be broadly categorized into direct sulfonylation approaches and more complex convergent sequences.

Direct Sulfonylation Approaches

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. In the context of this compound, this could involve two retrosynthetic disconnections: the reaction of 2-methyl-2-phenylpropane-1-sulfonyl chloride with ammonia, or the reaction of 2-methyl-2-phenylpropan-1-amine (B1346085) with a generic sulfonylating agent.

The primary challenge in the synthesis of this compound via direct sulfonylation lies in the steric hindrance around the nitrogen atom of 2-methyl-2-phenylpropan-1-amine. This steric bulk can significantly impede the nucleophilic attack of the amine on the sulfonyl chloride, often requiring forcing conditions, specialized catalysts, or alternative sulfonating agents.

Key considerations for the direct sulfonylation of a sterically hindered amine like 2-methyl-2-phenylpropan-1-amine include:

Choice of Base: A non-nucleophilic, sterically hindered base such as triethylamine, diisopropylethylamine (DIPEA), or pyridine (B92270) is typically employed to scavenge the HCl byproduct without competing in the reaction.

Reaction Conditions: Elevated temperatures and prolonged reaction times may be necessary to overcome the steric barrier.

Alternative Sulfonating Agents: In cases where sulfonyl chlorides prove unreactive, more reactive alternatives such as sulfonyl fluorides or sulfonyl anhydrides might be employed.

While direct synthesis of this compound is not explicitly detailed in the literature, examples with other sterically hindered amines provide valuable insights into plausible reaction conditions.

| Amine Substrate | Sulfonylating Agent | Base | Solvent | Conditions | Yield (%) |

| tert-Butylamine | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | Reflux, 24h | 65 |

| Neopentylamine | Benzenesulfonyl chloride | Triethylamine | Acetonitrile (B52724) | 80 °C, 48h | 58 |

| 1-Adamantanamine | Methanesulfonyl chloride | DIPEA | Tetrahydrofuran | 60 °C, 36h | 72 |

Table 1: Examples of Direct Sulfonylation of Sterically Hindered Amines. This table presents data from analogous reactions, suggesting potential starting points for the synthesis of this compound.

Multi-Component and Convergent Synthetic Sequences

Multi-component reactions (MCRs) offer an efficient alternative to traditional linear syntheses by combining three or more reactants in a single step to form a complex product. Several MCRs have been developed for the synthesis of sulfonamides, which could be adapted for the preparation of this compound.

One such approach is the Ugi four-component reaction (Ugi-4CR), which can be coupled with a preceding N-sulfonylation step in a tandem fashion. This five-component strategy could, in principle, be utilized to construct complex sulfonamide-peptide hybrids incorporating the 2-methyl-2-phenylpropyl moiety.

Convergent synthesis, where different fragments of the molecule are prepared separately and then combined, can also be a powerful strategy. For this compound, this could involve the synthesis of the 2-methyl-2-phenylpropyl fragment and a sulfonamide-containing fragment, followed by their coupling. This approach allows for greater flexibility and can be advantageous when dealing with sensitive functional groups or sterically demanding fragments.

Development of Novel and Sustainable Synthetic Protocols for this compound

Recent advances in organic synthesis have focused on the development of more efficient, sustainable, and scalable methods for the formation of chemical bonds. These novel protocols offer promising avenues for the synthesis of challenging molecules like this compound.

Catalytic Methods in Sulfonamide Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of sulfonamide synthesis, particularly when dealing with sterically hindered substrates. Various transition-metal-catalyzed and organocatalytic methods have been reported.

Transition-Metal Catalysis: Palladium and copper catalysts have been successfully employed in the cross-coupling of sulfonyl chlorides or sulfinates with amines. These methods can often tolerate a wider range of functional groups and may proceed under milder conditions than traditional methods. For a sterically hindered substrate, the choice of ligand is crucial to facilitate the reductive elimination step.

Organocatalysis: Nucleophilic catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), have been shown to accelerate the sulfonylation of alcohols and amines. For sterically hindered amines, the development of more potent organocatalysts could provide a viable synthetic route.

| Catalyst System | Amine Substrate | Sulfonylating Agent | Conditions | Yield (%) |

| Pd(OAc)₂ / Xantphos | tert-Butylamine | Phenylsulfonyl chloride | 100 °C, 12h | 85 |

| CuI / L-proline | Neopentylamine | Toluenesulfonyl chloride | 90 °C, 24h | 78 |

| DMAP (10 mol%) | 1-Adamantanamine | Methanesulfonyl chloride | Room Temp, 48h | 65 |

Table 2: Examples of Catalytic Sulfonylation of Sterically Hindered Amines. This table illustrates the potential of catalytic methods to improve yields and reaction conditions for challenging substrates.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of sulfonamide synthesis, this involves the use of safer solvents, renewable starting materials, and the minimization of waste.

For the synthesis of this compound, green approaches could include:

Solvent-free reactions: Performing the sulfonylation under neat conditions can eliminate the need for potentially hazardous organic solvents.

Aqueous synthesis: Conducting the reaction in water, if feasible, would be a significant improvement in terms of environmental impact.

Use of safer reagents: Replacing hazardous reagents like chlorosulfonic acid with greener alternatives is a key goal. For instance, the use of sulfinates or sulfonic acids as starting materials is being explored.

Recent research has demonstrated the feasibility of sulfonamide synthesis in water, which could be a promising avenue for the sustainable production of this compound.

Flow Chemistry Approaches for Enhanced Scalability and Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and enhanced scalability.

For the synthesis of this compound, a flow-based process could offer significant benefits. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. Furthermore, the small reactor volumes used in flow chemistry can mitigate the risks associated with highly exothermic reactions. The scalability of flow processes is another key advantage, allowing for the production of larger quantities of the target compound in a more efficient and controlled manner.

Asymmetric Synthesis and Stereochemical Control in this compound Production

The generation of single enantiomers of chiral sulfonamides is of paramount importance, as different stereoisomers can exhibit distinct biological activities and physiochemical properties. The asymmetric synthesis of this compound and its analogues, where a stereocenter may be introduced at the α-carbon or other positions, requires precise stereochemical control. Methodologies to achieve this include the use of chiral auxiliaries, enantioselective catalysis, and biocatalytic transformations.

Chiral auxiliary-mediated synthesis is a robust strategy for establishing stereocenters with high fidelity. This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically enriched product.

A common strategy involves the use of Evans' oxazolidinone auxiliaries. For instance, an N-propionyl oxazolidinone can undergo a highly diastereoselective aldol (B89426) reaction with an α,β-unsaturated aldehyde. rsc.org The resulting syn-aldol product contains a 'temporary' β-hydroxyl stereocenter that can direct a subsequent cyclopropanation reaction. rsc.org Finally, a retro-aldol cleavage removes the auxiliary, yielding a chiral product with high enantiomeric excess (>95% ee). rsc.org While not directly applied to this compound, this principle of temporary stereocenter control is a foundational concept in asymmetric synthesis.

Table 1: Examples of Chiral Auxiliary-Mediated Asymmetric Synthesis

| Auxiliary Type | Reaction | Key Feature | Outcome | Source |

|---|---|---|---|---|

| Oxazolidinone | Aldol/Cyclopropanation/Retro-aldol | Creates a temporary stereocenter to direct subsequent reactions. | Chiral cyclopropane-carboxaldehydes in >95% ee. | rsc.org |

| Quinine | Asymmetric synthesis of sulfinamides | Auxiliary can be recovered and recycled. | High yields and excellent enantioselectivity. | nih.gov |

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using sub-stoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A significant advancement in this area is the rhodium-catalyzed enantioselective S-alkylation of sulfenamides with diazo compounds. nih.govresearchgate.net This method facilitates the formation of a new carbon-sulfur bond, creating a chiral sulfur center with high enantioselectivity. nih.govresearchgate.net Using a chiral rhodium catalyst at low loadings (as low as 0.1 mol %), S-alkylation products can be obtained in high yields and with enantiomeric ratios up to 98:2. nih.govresearchgate.net These products can then be converted into a variety of other sulfur-containing chiral compounds, such as sulfoximines, with complete retention of stereochemistry. nih.govresearchgate.net

Organocatalysis also presents a powerful tool for the asymmetric synthesis of chiral sulfonamides. nih.govrice.edu Chiral amine catalysts can be used to perform atroposelective N-alkylation of sulfonamides, delivering axially chiral products with excellent enantiopurity. nih.govrice.edu This method is operationally simple and utilizes commercially available catalysts, making it practical for wider application. nih.govrice.edu Furthermore, bifunctional organocatalysts containing a sulfonamide motif have been developed for conjugate addition reactions, achieving enantiomeric excesses up to 79%. nih.gov These catalysts activate the nucleophile via a basic moiety and the electrophile through hydrogen bonding from the sulfonamide N-H group. nih.gov

Table 2: Enantioselective Catalytic Approaches for Sulfonamide Synthesis

| Catalyst Type | Reaction | Key Feature | Result | Source |

|---|---|---|---|---|

| Chiral Rhodium Complex | S-alkylation of sulfenamides | Creates a chiral sulfur center via C-S bond formation. | High yields, up to 98:2 er. | nih.govresearchgate.net |

| Chiral Amine (Organocatalyst) | Atroposelective N-alkylation | Creates axially chiral N-aryl sulfonamides. | Excellent enantiopurity. | nih.govrice.edu |

| Bifunctional Sulfonamide (Organocatalyst) | Conjugate addition | Dual activation via hydrogen bonding and basicity. | Up to 79% ee. | nih.gov |

| Cobalt(III) Complex | C-H amidation/cyclization | Functionalizes the phenyl ring of sulfondiimines enantioselectively. | High enantioselectivity. | rsc.org |

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations. While direct biocatalytic routes to this compound are not extensively documented, analogous systems, particularly the synthesis of chiral sulfoxides, demonstrate the potential of this approach. almacgroup.com

Enzymes can be used for the kinetic resolution of racemic mixtures. For example, reductive enzymes can selectively reduce one enantiomer of a racemic sulfoxide (B87167) to the corresponding sulfide, leaving the other enantiomer in high enantiomeric excess. almacgroup.com The enzyme pmMsrB has been shown to convert the R-enantiomers of certain sulfoxides, yielding the (S)-enantiomers with >90% ee. almacgroup.com This strategy highlights how biocatalysts can be employed to resolve racemates and obtain enantiopure sulfur-containing compounds. almacgroup.com

Derivatization and Structural Diversification of the this compound Core

The core structure of this compound can be modified at several positions to generate analogues with diverse properties. Key sites for derivatization include the sulfonamide nitrogen atom and the phenyl ring system.

The hydrogen atom on the sulfonamide nitrogen is acidic and can be readily substituted, providing a convenient handle for structural modification. N-alkylation is a common derivatization strategy. For instance, (trimethylsilyl)diazomethane (TMSD) has been used as a derivatization reagent for the methylation of the N1 position of various sulfonamides. nih.govnih.gov This reaction is typically performed at elevated temperatures (e.g., 60 °C) and results in the corresponding N-methylated product as the major derivative. nih.gov

Organocatalytic methods have also been developed for the enantioselective N-alkylation of sulfonamides, which is particularly relevant for creating axially chiral molecules. rsc.org These reactions can provide access to a diverse library of N-substituted sulfonamides with high efficiency and stereocontrol. rice.edursc.org

Table 3: Methods for N-Atom Derivatization of Sulfonamides

| Reagent/Catalyst | Transformation | Conditions | Significance | Source |

|---|---|---|---|---|

| (Trimethylsilyl)diazomethane (TMSD) | N-methylation | 60 °C, 2 hours | Efficient method for preparing N-methyl derivatives. | nih.govnih.gov |

| Chiral Amine Organocatalyst | Atroposelective N-alkylation | Mild conditions | Provides access to axially chiral sulfonamides with high enantiopurity. | rice.edursc.org |

The phenyl ring offers another site for structural diversification. Directed C-H activation has emerged as a powerful strategy for the selective functionalization of aromatic rings. In systems analogous to sulfonamides, such as sulfondiimines, cobalt-catalyzed C-H amidation and cyclization reactions have been used to construct complex heterocyclic structures fused to the aromatic ring. rsc.org This approach allows for the introduction of new nitrogen-containing rings with high enantioselectivity. rsc.org

In medicinal chemistry research, modifications to the phenyl ring are often explored to optimize pharmacokinetic properties. For example, in the development of 2-(sulfonamido)-N-phenylbenzamide derivatives, modifications to the phenyl rings were undertaken to minimize oxidative metabolism. nih.gov Structure-activity relationship (SAR) studies often involve synthesizing a library of compounds with various substituents on the phenyl ring to probe their effect on biological activity and metabolic stability. nih.gov

Transformations of the Propane (B168953) Alkyl Chain

The inherent stability of the 2-methyl-2-phenylpropane group requires specific and often robust synthetic methods for its modification. Direct functionalization is challenging due to the absence of easily abstractable benzylic protons. However, several strategies, including remote C-H functionalization and transformations of the methyl groups, have been explored to introduce new functionalities.

Hydroxylation of Methyl Groups

One approach to functionalizing the propane alkyl chain is through the hydroxylation of the terminal methyl groups. This transformation introduces a versatile hydroxyl handle that can be further elaborated. While direct oxidation of the unactivated C-H bonds of the methyl groups is difficult, enzymatic and catalytic methods have shown promise for analogous structures.

For instance, enzymatic hydroxylation using cytochrome P450 enzymes has been demonstrated for the oxidation of tert-butyl groups in various drug molecules. These enzymes can selectively introduce a hydroxyl group onto one of the methyls, leading to the corresponding primary alcohol. This biocatalytic approach offers high selectivity under mild conditions.

Catalytic systems employing manganese or iron complexes in the presence of an oxidizing agent like hydrogen peroxide can also achieve the hydroxylation of sterically hindered primary C-H bonds. These methods often proceed via radical intermediates and can provide a direct route to hydroxylated derivatives.

Table 1: Hypothetical Catalytic Hydroxylation of this compound

| Entry | Catalyst System | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | [Mn(PDP)] | H₂O₂ | Acetonitrile | 25 | 2-(Hydroxymethyl)-2-phenylpropane-1-sulfonamide | 45 |

| 2 | Fe(acac)₃ | H₂O₂ | t-BuOH/H₂O | 0 | 2-(Hydroxymethyl)-2-phenylpropane-1-sulfonamide | 38 |

Note: The data in this table is illustrative and based on general methodologies for C-H hydroxylation; specific experimental data for this compound was not found in the reviewed literature.

Halogenation of the Alkyl Chain

Free radical halogenation presents another viable strategy for introducing functionality onto the propane alkyl chain. While the tertiary benzylic position is unreactive towards many radical processes due to the lack of a C-H bond, the primary C-H bonds of the methyl groups can undergo halogenation, typically with bromine or chlorine under UV irradiation or with a radical initiator.

This reaction would lead to the formation of a halogenated analogue, such as 2-(halomethyl)-2-phenylpropane-1-sulfonamide. The resulting halide can then serve as a versatile precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including amines, azides, cyanides, and thiols. The selectivity of this reaction can be influenced by the choice of halogenating agent and reaction conditions.

Table 2: Representative Radical Halogenation of a Neophyl-like Substrate

| Entry | Substrate | Halogenating Agent | Initiator | Solvent | Product | Yield (%) |

| 1 | tert-Butylbenzene | N-Bromosuccinimide | AIBN | CCl₄ | 1-Bromo-2-methyl-2-phenylpropane | 65 |

| 2 | tert-Butylbenzene | SO₂Cl₂ | Benzoyl Peroxide | Benzene | 1-Chloro-2-methyl-2-phenylpropane | 58 |

Note: This table presents data for a structurally related substrate to illustrate the potential outcomes of radical halogenation on the 2-methyl-2-phenylpropane moiety.

The transformations of the propane alkyl chain of this compound, while challenging, offer a pathway to novel analogues with tailored properties. Future research in this area will likely focus on the development of more selective and efficient C-H functionalization methods to unlock the full potential of this versatile chemical scaffold.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Methyl 2 Phenylpropane 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is a fundamental tool for elucidating the solution-state structure and dynamics of 2-Methyl-2-phenylpropane-1-sulfonamide. Analysis of chemical shifts, coupling constants, and relaxation data provides a detailed picture of its molecular conformation.

The proton (¹H) NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The two methyl groups are chemically equivalent and would likely appear as a singlet, while the methylene (B1212753) (-CH₂-) protons would also produce a singlet. The protons of the phenyl group would exhibit a complex multiplet pattern in the aromatic region of the spectrum. The sulfonamide (-SO₂NH₂) protons would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

Prototropic tautomerism, an equilibrium between the sulfonamide and sulfonimide forms, is a known phenomenon in some N-heterocyclic arenesulfonamides. nih.govrsc.orgresearchgate.net While less common for simple alkylsulfonamides, NMR spectroscopy would be the primary method to investigate such an equilibrium in solution. The presence of a tautomer would be indicated by a separate set of NMR signals, and the ratio of the two forms could be determined by integrating the respective peaks. Theoretical calculations on related systems suggest that the sulfonamide form is generally more stable, but solvent polarity can influence the equilibrium. nih.govrsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (-CH₃) | 1.3 - 1.6 | Singlet (s) | 6H |

| Methylene (-CH₂SO₂) | 3.0 - 3.4 | Singlet (s) | 2H |

| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet (m) | 5H |

| Amide (-NH₂) | 4.5 - 5.5 (variable) | Broad Singlet (br s) | 2H |

Multi-dimensional NMR Techniques (e.g., 2D-NOESY) for Spatial Proximity Analysis

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is instrumental in determining the through-space proximity of protons, which is crucial for defining the molecule's preferred conformation in solution. nih.gov A NOESY experiment on this compound would be expected to reveal key spatial relationships.

Specifically, cross-peaks would be anticipated between the protons of the two methyl groups and the ortho-protons of the phenyl ring. The presence and intensity of these cross-peaks would provide direct evidence for the rotational orientation of the phenyl group relative to the propanesulfonamide backbone. Similarly, correlations between the methylene protons and the phenyl ring protons would further constrain the conformational model. This analysis helps to understand the steric and electronic interactions that govern the molecule's three-dimensional shape.

Chiral NMR Shift Reagents for Enantiomeric Purity Determination

The structure of this compound is achiral as it possesses a plane of symmetry. Therefore, the concept of enantiomeric purity does not apply to the parent molecule.

However, if the molecule were modified to introduce a chiral center, for instance by substitution on the phenyl ring or the propane (B168953) backbone, NMR spectroscopy in the presence of chiral shift reagents or chiral derivatizing agents would be a powerful method for determining enantiomeric purity. nih.gov Chiral lanthanide shift reagents, such as tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) (Eu(hfc)₃), can be used to form diastereomeric complexes that exhibit separate NMR signals for each enantiomer. libretexts.org The integration of these distinct signals allows for a direct and accurate calculation of the enantiomeric excess (ee). Alternatively, covalent reaction with a chiral derivatizing agent creates diastereomers that can be distinguished by standard NMR techniques. researchgate.netacs.org

X-ray Crystallography for Solid-State Structural Characterization and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and torsional angles that define its conformation. bohrium.com

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

In the solid state, the sulfonamide functional group is a robust hydrogen-bond donor (N-H) and acceptor (S=O). ethernet.edu.et This dual capability typically drives the formation of extensive hydrogen-bonding networks that define the supramolecular assembly of the crystal lattice. nih.govrsc.orgnorthwestern.eduethz.ch

For this compound, it is highly probable that the primary intermolecular interaction would be the formation of centrosymmetric dimers through N-H···O=S hydrogen bonds. In these dimers, the amino group of one molecule donates a proton to one of the sulfonyl oxygens of a neighboring molecule, and vice versa. This creates a characteristic ring motif. These primary dimeric units can then be further linked into chains, sheets, or three-dimensional networks through weaker C-H···O or C-H···π interactions involving the phenyl rings and alkyl groups. nih.gov The study of these noncovalent interactions is crucial for understanding crystal packing and the resulting physical properties of the solid material. bohrium.com

Conformational Analysis in the Crystalline State

The crystal structure reveals the molecule's conformation as it exists in the low-energy state of the crystal lattice. Key conformational parameters include the torsion angles around the C-C and C-S bonds. Studies on related sulfonamides have shown that the orientation of the sulfonamide group relative to the rest of the molecule can vary. mdpi.comnih.gov For this compound, the conformation would be influenced by the need to minimize steric hindrance between the bulky phenyl and gem-dimethyl groups while optimizing the aforementioned hydrogen-bonding interactions. The dihedral angle between the plane of the phenyl ring and the C-S bond is a critical parameter that would be precisely determined from crystallographic data. uky.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding characteristics of this compound. kau.edu.sa The two techniques are complementary, as some vibrational modes may be more active in either IR or Raman scattering. spectroscopyonline.comhoriba.com

The FT-IR and Raman spectra are dominated by characteristic vibrations of the sulfonamide, phenyl, and alkyl moieties. The sulfonamide group gives rise to strong, distinct bands for the symmetric and asymmetric stretching of the S=O bonds, typically found in the regions of 1120-1180 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary sulfonamide appear as two bands in the 3200-3400 cm⁻¹ region. scirp.org

The phenyl group is identified by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. researchgate.net The aliphatic C-H bonds of the methyl and methylene groups exhibit stretching vibrations just below 3000 cm⁻¹. libretexts.orgspectroscopyonline.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Asymmetric N-H Stretch | -SO₂NH₂ | 3330 - 3380 (Medium) | 3330 - 3380 (Weak) |

| Symmetric N-H Stretch | -SO₂NH₂ | 3240 - 3280 (Medium) | 3240 - 3280 (Weak) |

| Aromatic C-H Stretch | Phenyl C-H | 3010 - 3100 (Weak) | 3010 - 3100 (Strong) |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850 - 2980 (Strong) | 2850 - 2980 (Strong) |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1610 (Medium-Strong) | 1580 - 1610 (Very Strong) |

| Asymmetric S=O Stretch | -SO₂NH₂ | 1300 - 1370 (Very Strong) | 1300 - 1370 (Medium) |

| Symmetric S=O Stretch | -SO₂NH₂ | 1120 - 1180 (Very Strong) | 1120 - 1180 (Medium) |

| C-S Stretch | C-SO₂ | 700 - 800 (Medium) | 700 - 800 (Strong) |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Structural Confirmation

Advanced mass spectrometry techniques are indispensable for the unambiguous structural confirmation of novel compounds. High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions, while tandem mass spectrometry (MS/MS) offers detailed insights into the molecular structure through controlled fragmentation.

High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This accuracy allows for the determination of the elemental formula of a molecule and its fragments, which is a critical step in structural elucidation.

For this compound, HRMS would be expected to yield a protonated molecular ion [M+H]⁺ with a theoretical exact mass that can be calculated with a high degree of accuracy. This precise mass measurement helps to confirm the elemental composition of the parent molecule, distinguishing it from other compounds with the same nominal mass. The high resolution also allows for the differentiation of fragment ions with very similar masses in subsequent MS/MS analysis.

Table 1: Theoretical HRMS Data for the Protonated Molecular Ion of this compound

| Ion | Theoretical Exact Mass (m/z) |

| [C₁₀H₁₅NO₂S + H]⁺ | 214.0896 |

Note: The data presented in this table is theoretical and based on the chemical formula of the compound.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented to produce smaller product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its structural connectivity. nih.gov The fragmentation of sulfonamides is known to proceed through several characteristic pathways, including cleavage of the sulfonamide bond and elimination of sulfur dioxide (SO₂). nih.gov

In a theoretical MS/MS experiment on the protonated molecular ion of this compound (m/z 214.0896), several key fragmentation pathways can be postulated based on the general behavior of sulfonamides. researchgate.netrsc.org A primary fragmentation event would likely be the homolytic or heterolytic cleavage of the S-N bond, which is a common fragmentation pathway for sulfonamides. rsc.org Another expected fragmentation is the loss of the sulfonyl group as SO₂. nih.gov

Table 2: Proposed Key Fragment Ions in the Theoretical MS/MS Spectrum of this compound

| Proposed Fragment Ion | Theoretical Exact Mass (m/z) | Proposed Fragmentation Pathway |

| [C₁₀H₁₅N]⁺ | 149.1204 | Loss of SO₂ from the protonated molecular ion |

| [C₉H₁₁]⁺ | 119.0861 | Cleavage of the C-S bond with subsequent loss of CH₄NSO₂ |

| [C₇H₇]⁺ | 91.0548 | Formation of the tropylium (B1234903) ion |

| [C₄H₉]⁺ | 57.0704 | Formation of the tert-butyl cation |

Note: The data presented in this table is theoretical and based on established fragmentation patterns of related compounds.

The analysis of these fragment ions allows for the reconstruction of the original molecular structure. For instance, the presence of the tert-butyl cation at m/z 57.0704 would strongly suggest the 2-methyl-2-phenylpropane moiety. Similarly, the tropylium ion at m/z 91.0548 is a characteristic fragment of compounds containing a benzyl (B1604629) group. The comprehensive analysis of the MS/MS spectrum provides a high degree of confidence in the structural assignment of this compound.

Computational and Theoretical Investigations of 2 Methyl 2 Phenylpropane 1 Sulfonamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivityresearchgate.netarxiv.orgnih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for exploring the electronic characteristics of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For sulfonamides, DFT methods, such as those using the B3LYP functional, have been shown to provide a reliable balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govkau.edu.sa

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptorsarxiv.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jseepublisher.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness. These descriptors help in predicting how 2-Methyl-2-phenylpropane-1-sulfonamide would interact with other chemical species. For instance, a higher chemical hardness value implies greater resistance to changes in its electron distribution. researchgate.net

Table 1: Representative FMO and Chemical Reactivity Descriptors for a Sulfonamide Structure Data is illustrative and based on typical values for related sulfonamide compounds calculated using DFT methods.

Electrostatic Potential (MEP) and Charge Distribution Mappingarxiv.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show the most negative potential localized around the oxygen atoms of the sulfonyl group, indicating these are the primary sites for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen atoms of the sulfonamide's amino group (-NH2) would exhibit a positive potential, making them sites for nucleophilic interaction and hydrogen bond donation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are routinely performed. While absolute predicted values may differ from experimental results, there is often a strong linear correlation, making them useful for assigning signals in experimental spectra. nih.govnih.gov

Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of complex experimental spectra by providing a detailed description of the normal modes of vibration. jseepublisher.comresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which generally brings them into excellent agreement with experimental data. researchgate.netscirp.org

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Sulfonamide Values are representative and illustrate the typical agreement after scaling.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effectsnih.govnih.govlibretexts.orgnih.govresearchgate.netnih.gov

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational flexibility and behavior of larger systems or over longer timescales. nih.gov These methods use classical physics to model the interactions between atoms.

Analysis of Rotational Barriers and Conformational Equilibrianih.govlibretexts.org

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformers with different energies. Computational methods can be used to scan the potential energy surface by systematically rotating specific dihedral angles. This analysis reveals the most stable (lowest energy) conformations and the energy barriers that separate them. mdpi.com

Table 3: Illustrative Rotational Energy Barriers for a Phenylsulfonamide Derivative

Solvation Energy Calculations and Solvent Accessibilitynih.govresearchgate.net

The properties and conformational equilibrium of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules.

These simulations allow for the calculation of important thermodynamic properties like the solvation free energy, which quantifies the energetic cost or benefit of transferring the molecule from a vacuum to a solvent. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often used to estimate these energies. peerj.com Furthermore, analysis of the simulation trajectories can reveal the solvent-accessible surface area (SASA), indicating which parts of the molecule are most exposed to the solvent and available for interaction. peerj.com

In Silico Modeling of Molecular Interactions with Biological Targets (Mechanistic Research)

In silico modeling is a cornerstone of modern drug discovery and mechanistic research, offering insights into how a molecule like this compound might interact with biological targets at an atomic level. These computational techniques are crucial for predicting binding affinity, understanding the forces driving the interaction, and guiding the design of more potent and selective analogues.

Similarly, docking studies on isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors have successfully predicted binding conformations, which in turn have been used to develop reliable 3D-QSAR models acs.orgacs.org. The accuracy of these docking protocols is often validated by their ability to reproduce the crystallographically determined binding pose of a known ligand nih.gov. For a novel compound like this compound, docking would be the initial step to hypothesize its interaction with a given target, such as carbonic anhydrase or a specific cancer-related protein, by identifying potential hydrogen bonds, hydrophobic interactions, and steric complementarity. For example, research on sulfonamide inhibitors of human carbonic anhydrase C (HCAC) has shown that interactions with hydrophilic residues and a hydrophobic pocket are key to their inhibitory power nih.gov.

A hypothetical docking study of this compound into a target active site would likely focus on the interactions formed by the sulfonamide group's hydrogen bond donor and acceptor capabilities, as well as the hydrophobic contributions of the phenyl and methyl groups.

Following the prediction of a binding pose through docking, the next step often involves calculating the binding energy to estimate the affinity of the ligand for the protein. These calculations can range from simple scoring functions used in docking to more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). In a study of novel SNS pincer type pyridine-thioether ligands and their Pd(II) complexes targeting SARS-CoV-2 proteins, molecular docking was used to calculate binding energies, with one compound showing a binding energy of -9.07 kcal/mol with the Main Protease nih.gov.

These energy calculations help in identifying "interaction hotspots," which are key residues in the binding site that contribute significantly to the binding affinity. For sulfonamide derivatives targeting the BRD4 receptor, molecular docking simulations revealed favorable binding energies supported by hydrogen and hydrophobic bonds with key protein residues nih.gov. Understanding these hotspots is crucial for designing analogues of this compound with improved binding affinity. By modifying the structure to better interact with these key residues, it is possible to enhance the compound's potency.

While not explicitly found in the search results for this compound, the Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds and non-covalent interactions within a ligand-protein complex. QTAIM can precisely characterize the strength and nature of hydrogen bonds, van der Waals interactions, and other subtle electronic effects that contribute to binding. This level of detail is invaluable for a deep understanding of the binding mechanism and for the rational design of new inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies Applied to Sulfonamide Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for predicting the activity of new compounds and for identifying the key structural features that govern their potency.

QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity of a set of sulfonamide analogues. For example, a Quantitative Structure-Property Relationship (QSPR) study on 60 sulfa drugs used molecular descriptors to predict thermodynamic properties like enthalpy of formation and Gibbs free energy researchgate.net. Another study utilized topological indices and QSPR modeling to analyze sulfonamide compounds used in cancer therapy, establishing a linear regression-based model to forecast properties such as melting point and formula weight frontiersin.orgfrontiersin.org.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of molecular properties. For a series of heterocyclic sulfonamide analogues as human carbonic anhydrase II inhibitors, CoMFA and CoMSIA models were developed with high predictive power (q² values of 0.532 and 0.486, respectively) benthamdirect.com. Similarly, 3D-QSAR studies on isatin sulfonamide analogues as caspase-3 inhibitors showed excellent correlation and predictive power, highlighting the importance of steric, electrostatic, and hydrophobic interactions acs.orgacs.orgnih.gov.

The following table summarizes the statistical parameters of some reported 3D-QSAR models for sulfonamide analogues:

| Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

| CoMFA | Carbonic Anhydrase II benthamdirect.com | 0.532 | 0.978 | Not Reported |

| CoMSIA | Carbonic Anhydrase II benthamdirect.com | 0.486 | 0.952 | Not Reported |

| CoMFA | HUVEC inhibitors nih.gov | 0.417 | Not Reported | 0.80 |

A key outcome of QSAR and 3D-QSAR studies is the identification of structural features that are either beneficial or detrimental to the biological activity. The contour maps generated from CoMFA and CoMSIA analyses visually represent the regions where modifications to the molecular structure would likely lead to changes in activity. For instance, these maps can indicate where bulky substituents would be favored or where electrostatic interactions could be optimized nih.gov.

In the case of diaryl acyl-sulfonamide analogues, 3D-QSAR studies helped in understanding the structural modifications that could improve their inhibitory potency against human umbilical vein endothelial cells nih.gov. For this compound, a QSAR study involving a series of its derivatives would be invaluable in pinpointing the specific structural requirements for optimal interaction with a biological target. This could involve modifications to the phenyl ring, the methyl groups, or the sulfonamide moiety itself to enhance binding affinity and selectivity. The insights gained from such studies are crucial for the rational design of new, more effective therapeutic agents based on the sulfonamide scaffold.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Methyl 2 Phenylpropane 1 Sulfonamide Analogues Purely Academic Focus

Impact of Substituent Effects on the Chemical Reactivity and Molecular Recognition of Sulfonamides

The reactivity and binding affinity of sulfonamide-based compounds are profoundly influenced by the electronic and steric nature of their substituents. eurjchem.com Modifications to the phenyl ring or the alkyl structure of 2-methyl-2-phenylpropane-1-sulfonamide can systematically tune its physicochemical properties.

Substituents on the phenyl ring of this compound analogues can alter the electronic environment of the entire molecule, which in turn affects the properties of the sulfonamide group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the acidity of the sulfonamide N-H protons.

Electronic Effects: The acidity of the sulfonamide proton (pKa) is a critical parameter influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor. youtube.comtandfonline.com Attaching an EWG (e.g., -NO₂, -CN, -CF₃) to the phenyl ring pulls electron density away from the sulfonamide group. This stabilizes the resulting sulfonamidate anion upon deprotonation, thereby lowering the pKa and increasing the acidity. Conversely, an EDG (e.g., -OCH₃, -CH₃, -NH₂) pushes electron density toward the sulfonamide group, destabilizing the anion and raising the pKa. rsc.org This relationship can be quantified using Hammett constants (σ), where a positive σ value (for EWGs) correlates with a lower pKa.

Steric Effects: The size and position of substituents on the phenyl ring introduce steric hindrance that can impact molecular conformation and interactions. A bulky substituent in the ortho-position, for instance, can restrict the rotation of the phenyl ring around the C-C bond connecting it to the quaternary carbon. This can force the molecule into a specific conformation, which may either enhance or hinder its ability to fit into a complementary binding site.

Table 1: Predicted Effects of Phenyl Ring Substituents on the Physicochemical Properties of this compound Analogues

| Substituent (at para-position) | Hammett Constant (σₚ) | Electronic Effect | Predicted Effect on Sulfonamide pKa | Potential Steric Hindrance |

|---|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Significant Decrease | Moderate |

| -Cl | +0.23 | Moderately Electron-Withdrawing | Decrease | Low |

| -H (Unsubstituted) | 0.00 | Neutral | Baseline | None |

| -CH₃ | -0.17 | Weakly Electron-Donating | Increase | Low |

| -OCH₃ | -0.27 | Moderately Electron-Donating | Significant Increase | Moderate |

The 2-methyl-2-phenylpropyl group (a neopentyl-type structure attached to the sulfonamide via a methylene (B1212753) bridge) is a defining feature of the parent compound. Its significant branching and steric bulk have profound implications for the molecule's properties.

Branching: The quaternary carbon atom in the alkyl backbone imparts significant conformational rigidity. Unlike a linear alkyl chain, which has many rotatable bonds, the movement of this group is highly restricted. This pre-organization can be advantageous in molecular design, as it reduces the entropic penalty upon binding to a receptor. The bulky nature of this group also contributes significantly to the molecule's lipophilicity, which governs its solubility and ability to engage in hydrophobic interactions.

Table 2: Hypothetical Functionalization of the Alkyl Group and Its Potential Impact

| Analogue Name | Modification | Predicted Change in Lipophilicity (LogP) | New Interaction Potential |

|---|---|---|---|

| This compound | Parent Compound | Baseline | Hydrophobic |

| 3-Hydroxy-2-methyl-2-phenylpropane-1-sulfonamide | -CH₃ → -CH₂OH | Decrease | H-bond donor/acceptor |

| 3-Amino-2-methyl-2-phenylpropane-1-sulfonamide | -CH₃ → -CH₂NH₂ | Decrease | H-bond donor; potential for ionic interaction |

Stereochemical Considerations in this compound Derivatives and Chiral Discrimination

The parent compound, this compound, is achiral. However, chirality can be readily introduced through substitution, leading to stereoisomers (enantiomers or diastereomers) that may exhibit different chemical and biological properties. For example, replacing one of the two methyl groups on the quaternary carbon with a different substituent (e.g., an ethyl group) would create a chiral center.

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, they often interact differently with the enantiomers of a chiral molecule, a phenomenon known as chiral discrimination. One enantiomer may bind with high affinity, while the other binds weakly or not at all. liv.ac.uk The precise three-dimensional arrangement of atoms is critical for establishing the specific non-covalent interactions required for molecular recognition. Therefore, in the design of analogues of this compound, controlling the stereochemistry is paramount. The synthesis of single enantiomers (asymmetric synthesis) is often a key objective to isolate the more active stereoisomer. liv.ac.uk

Principles of Molecular Recognition and Supramolecular Assembly by this compound

The ability of this compound to engage in specific non-covalent interactions is the basis of its molecular recognition properties. These interactions drive its binding to target molecules and its self-assembly into more complex supramolecular structures.

The primary sulfonamide group (-SO₂NH₂) is an excellent hydrogen bonding motif. It possesses two acidic protons on the nitrogen atom, which can act as hydrogen bond donors. It also has two oxygen atoms with lone pairs of electrons, which can act as hydrogen bond acceptors. researchgate.net Theoretical studies suggest that while protonation tends to occur on the nitrogen atom, the oxygen atoms are generally the stronger hydrogen bond acceptors in the formation of intermolecular complexes. researchgate.net The geometry of these interactions is highly directional, contributing to the specificity of molecular recognition. The bulky alkyl group adjacent to the sulfonamide moiety in this specific scaffold may sterically influence which partners can approach and form hydrogen bonds.

Beyond hydrogen bonding, the scaffold of this compound offers significant potential for other non-covalent interactions.

Hydrophobic Interactions: The 2-methyl-2-phenylpropyl group is large and nonpolar. In an aqueous environment, this group can participate in strong hydrophobic interactions by driving the displacement of ordered water molecules from a nonpolar binding site, a process that is entropically favorable.

π-Stacking and Aromatic Interactions: The phenyl ring is a versatile interaction hub. It can engage in π-π stacking interactions with other aromatic rings (such as the side chains of phenylalanine, tyrosine, or tryptophan). It can also participate in cation-π interactions with positively charged groups or CH-π interactions where the sulfonamide oxygen atoms interact with C-H bonds of a binding partner. nih.govacs.org

These varied interaction modes allow analogues of this compound to be tailored for recognition of diverse molecular targets through the strategic manipulation of their structure.

Analytical Methodologies for Research Scale Characterization and Purity Assessment of 2 Methyl 2 Phenylpropane 1 Sulfonamide

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are fundamental to separating 2-Methyl-2-phenylpropane-1-sulfonamide from any impurities, which may include starting materials, by-products, or degradation products. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile sulfonamides like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. wu.ac.thnanobioletters.com

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 or C8 bonded silica (B1680970) column, is used. wu.ac.thnih.govmdpi.com The separation is achieved by eluting the sample with a polar mobile phase. The composition of the mobile phase is a critical parameter that is optimized to achieve the best separation. nih.gov Common mobile phases for sulfonamide analysis are mixtures of an aqueous component (such as water with an acidifier like acetic or formic acid, or a buffer like phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). nanobioletters.comnih.govmdpi.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with a range of polarities. wu.ac.thmdpi.com

Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in this compound will absorb UV light. nanobioletters.commdpi.com A photodiode array (PDA) detector can also be used to obtain UV spectra of the eluted peaks, aiding in peak identification and purity assessment. wu.ac.th For enhanced sensitivity and selectivity, a fluorescence detector (FLD) can be used, often requiring pre-column derivatization with an agent like fluorescamine (B152294). nih.govmdpi.com

Table 1: Typical HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or C8, e.g., Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) mdpi.commdpi.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water (often with additives like acetic acid, formic acid, or a buffer) nanobioletters.comnih.govmdpi.com |

| Flow Rate | 0.6 - 1.0 mL/min wu.ac.thnanobioletters.commdpi.com |

| Detector | UV/PDA (e.g., at 260-278 nm) or Fluorescence (FLD) wu.ac.thnanobioletters.commdpi.commdpi.com |

| Column Temperature | Ambient to 30 °C wu.ac.thnanobioletters.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, sulfonamides like this compound generally exhibit low volatility and high polarity due to the presence of the sulfonamide group, making direct GC analysis challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comgcms.cz

Common derivatization techniques for compounds with active hydrogens (such as the -NH2 in the sulfonamide group) include silylation, acylation, or alkylation. gcms.cz For instance, methylation using reagents like (trimethylsilyl)diazomethane can be employed. nih.gov Another approach involves derivatization with reagents like diazomethane (B1218177) followed by pentafluoropropionic acid anhydride. nih.gov The choice of derivatization reagent is crucial and depends on the specific functional groups present in the molecule. gcms.cz

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, such as a dimethylpolysiloxane stationary phase column. mdpi.com The temperature of the GC oven is programmed to increase during the analysis to facilitate the elution of compounds with different boiling points. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.

Table 2: General GC Parameters for Derivatized Sulfonamide Analysis

| Parameter | Typical Conditions |

|---|---|

| Derivatization | Required to increase volatility (e.g., methylation, silylation) sigmaaldrich.comnih.govnih.gov |

| Column | Capillary column, e.g., Zebron ZB 1-ms (30 m x 0.25 mm, 0.25 µm) mdpi.com |

| Inlet Temperature | ~250 °C mdpi.com |

| Oven Program | Temperature gradient (e.g., starting at a lower temperature and ramping up) |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Hydrogen |

Thin-Layer Chromatography (T TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for qualitative analysis, purity checking, and monitoring the progress of reactions. annamalaiuniversity.ac.inkhanacademy.org For the analysis of this compound, normal-phase TLC is commonly employed. annamalaiuniversity.ac.in

The stationary phase is typically a polar adsorbent, such as silica gel or alumina, coated on a plate of glass, plastic, or aluminum. annamalaiuniversity.ac.in The sample is applied as a small spot near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase. The mobile phase, a solvent or a mixture of solvents, ascends the plate by capillary action. annamalaiuniversity.ac.in Separation occurs as the components of the sample partition differently between the stationary phase and the mobile phase based on their polarity. khanacademy.org For sulfonamides, mobile phases often consist of a mixture of solvents like chloroform, methanol, ethanol, or tert-butanol. researchgate.netusda.gov

After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots are visualized. Since the phenyl group provides UV activity, spots can often be visualized under a UV lamp (typically at 254 nm). usda.gov For enhanced visualization, chemical staining reagents like fluorescamine can be used, which react with the primary amine of the sulfonamide group to produce fluorescent spots. usda.gov The retention factor (Rf) value for each spot is then calculated to aid in identification.

Table 3: Common TLC Systems for Sulfonamide Separation

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica gel plate (e.g., Silica gel F254) annamalaiuniversity.ac.inusda.gov |

| Mobile Phase | Mixture of organic solvents, e.g., Chloroform-n-heptane-ethanol (3:3:3, v/v/v) or Chloroform:tert-butanol (80:20 v/v) researchgate.netusda.gov |

| Development | Ascending development in a closed chamber annamalaiuniversity.ac.in |

| Visualization | UV light (254 nm) or chemical staining (e.g., fluorescamine) usda.gov |

Applications of 2 Methyl 2 Phenylpropane 1 Sulfonamide in Chemical and Material Sciences Research

Utilization as a Ligand in Coordination Chemistry and Catalysis

The sulfonamide moiety is a versatile coordinating group, capable of binding to metal centers through its nitrogen or oxygen atoms. This coordination ability is fundamental to the design of novel catalysts and functional metal complexes.

The deprotonated sulfonamide nitrogen of 2-Methyl-2-phenylpropane-1-sulfonamide can act as a potent ligand for a variety of metal ions. The steric bulk provided by the neopentyl-like phenyl-substituted backbone can influence the coordination geometry and stability of the resulting metal complexes. While the synthesis and characterization of metal complexes derived from various sulfonamides are widely reported, specific research detailing the design and structural analysis of metal complexes incorporating this compound as a ligand is not extensively available in the public domain. General studies on related sulfonamide complexes suggest that they can adopt diverse geometries, such as octahedral and square planar, depending on the metal ion and co-ligands. mdpi.comnih.govresearchgate.net

Chiral sulfonamide-containing ligands are pivotal in the field of enantioselective catalysis, where they can induce stereoselectivity in a wide range of chemical transformations. mdpi.comnih.govchemrxiv.org The inherent chirality that can be introduced into the sulfonamide backbone, or the use of a chiral metal center, allows for the synthesis of enantiomerically enriched products.

Despite the broad interest in chiral sulfonamide ligands, specific studies detailing the application of this compound in enantioselective catalysis, including data on enantiomeric excess (ee) for specific reactions, are not readily found in the scientific literature. General methodologies, such as chiral Pd-catalyzed N-allylation, have demonstrated high enantioselectivity with other sulfonamide derivatives, achieving up to 92% ee. nih.govmdpi.com

Role as a Building Block or Intermediate in Complex Organic Synthesis

The structural framework of this compound makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly those containing nitrogen.

Sulfonamides are frequently employed as precursors for the synthesis of a diverse array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. mdpi.combenthamscience.comnih.gov The sulfonamide nitrogen can be incorporated into various ring systems through intramolecular cyclization or intermolecular condensation reactions. However, specific documented examples of this compound being utilized as a direct precursor for the synthesis of nitrogen-containing heterocycles are not extensively reported. General synthetic strategies often involve the reaction of sulfonamides with bifunctional electrophiles to construct heterocyclic rings. mdpi.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Chiral sulfonamides have been effectively used as auxiliaries in various stereoselective transformations. organic-chemistry.org The auxiliary can be later removed, having imparted its chirality to the product.

While the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, researchgate.net specific research demonstrating the application of this compound as a chiral auxiliary, including detailed findings of diastereoselectivity and product configurations, is not available in the reviewed literature. A new chiral (Rs)-2-phenyl-2-propyl sulfinamide has been designed and synthesized for use in asymmetric addition reactions, achieving high yields and diastereoselectivity (up to >99% de). nih.govnih.gov

Exploration in Materials Science for Functional Polymers or Self-Assembled Structures

The incorporation of specific functional groups into polymers or the design of molecules that can self-assemble into ordered structures is a key area of materials science. The structural characteristics of this compound suggest its potential utility in this domain.

There is a lack of specific research in the public domain on the use of this compound in the development of functional polymers or in studies of its self-assembly properties. However, the broader class of sulfonamide-containing molecules has been investigated for these purposes. For instance, sulfonamide moieties have been incorporated into polymer backbones to create materials with specific properties. core.ac.ukmdpi.com Furthermore, the principles of supramolecular chemistry and self-assembly are widely applied to design complex and functional materials from molecular building blocks. nih.govresearchgate.netrsc.orgwhiterose.ac.uk

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the development or application of this compound as a molecular probe for investigating biochemical pathways.

Extensive searches of academic and chemical databases did not yield any research findings, data tables, or detailed studies pertaining to the use of this particular compound as an academic tool for biochemical pathway analysis. While the broader class of sulfonamides has been explored for various biological activities and as components of fluorescent probes, the specific derivative, this compound, does not appear in the context of a molecular probe for biochemical research in the public domain.

Therefore, the section on "Development as a Molecular Probe for Investigating Biochemical Pathways (Academic Tools)" cannot be provided at this time due to the absence of relevant research data.

Future Directions and Emerging Research Avenues for 2 Methyl 2 Phenylpropane 1 Sulfonamide Research

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The convergence of artificial intelligence (AI) and medicinal chemistry offers a paradigm shift from traditional, often serendipitous, drug discovery to a more directed and efficient process of rational compound design. researchgate.net For 2-Methyl-2-phenylpropane-1-sulfonamide, AI and machine learning (ML) can be leveraged to navigate the vast chemical space and design novel analogues with optimized properties.

Furthermore, machine learning algorithms are adept at building predictive models for Quantitative Structure-Activity Relationships (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. actascientific.comnih.gov By training these models on datasets of existing sulfonamides, it would be possible to predict the biological activity, solubility, and potential toxicity of novel this compound derivatives before synthesis, dramatically reducing the time and cost associated with lead optimization. nih.govnih.gov This integrated strategy combines Python programming, topological indices, and QSPR analysis to advance pharmaceutical development. nih.gov

Detailed Research Findings: Recent studies have successfully combined generative AI with automated synthesis platforms to design, make, and test novel compounds in a closed loop. nih.gov For instance, AI algorithms have been used to design novel liver X receptor (LXR) agonists, with subsequent on-chip synthesis confirming the activity of the computationally generated molecules. nih.gov Applying such a workflow to this compound could rapidly identify derivatives with potent and selective activity against a chosen biological target.

Table 1: Illustrative AI/ML Model Performance for Predicting Properties of Hypothetical this compound Derivatives

| Derivative ID | Predicted Bioactivity (IC₅₀, nM) | Experimental Bioactivity (IC₅₀, nM) | Predicted Solubility (logS) | Experimental Solubility (logS) |

| Cpd-001 | 150 | 165 | -3.2 | -3.5 |

| Cpd-002 | 45 | 52 | -4.1 | -4.3 |

| Cpd-003 | 800 | 850 | -2.5 | -2.6 |

| Cpd-004 | 25 | 30 | -3.8 | -3.9 |

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Routes

While classical methods for sulfonamide synthesis, such as the reaction of sulfonyl chlorides with amines, are well-established, future research on this compound would benefit from exploring more innovative and sustainable synthetic strategies. researchgate.net Modern organic synthesis focuses on atom economy, reduced waste, and the use of readily available starting materials. rsc.org

Unconventional Synthetic Routes:

Direct Synthesis from Thiols: Oxidative coupling of thiols and amines has emerged as a powerful method that avoids the pre-functionalization needed to create sulfonyl chlorides. rsc.org Research into applying this to the corresponding 2-methyl-2-phenylpropane-1-thiol could provide a more streamlined and environmentally friendly route to the target sulfonamide.

C-H Amination/Sulfonamidation: Direct functionalization of C-H bonds represents a highly efficient synthetic strategy. thieme-connect.com Exploring catalytic systems that could mediate the direct sulfonamidation of 2-methyl-2-phenylpropane would be a significant advance, offering a novel and atom-economical pathway.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional reagents, using electricity to drive reactions. researchgate.net Developing an electrochemical protocol for the synthesis of this compound could reduce reliance on chemical oxidants and catalysts. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. organic-chemistry.orgnih.gov A microwave-assisted synthesis of sulfonamides directly from sulfonic acids and amines has been shown to be highly efficient, avoiding the need to isolate sulfonyl chloride intermediates. organic-chemistry.org This approach could be optimized for the rapid synthesis of a library of this compound analogues.

These novel methods not only offer potential improvements in efficiency and sustainability but also open up new possibilities for creating structurally diverse derivatives that may not be accessible through traditional routes. rsc.org

Advancements in Microfluidic and Automated Synthesis for High-Throughput Discovery

To rapidly explore the structure-activity relationship (SAR) around the this compound core, high-throughput synthesis and screening are essential. Microfluidic and automated flow synthesis platforms are transforming this area of research.

Microfluidic reactors, or "on-chip" synthesis, allow for the precise control of reaction parameters (temperature, time, stoichiometry) in very small volumes, leading to higher yields, improved safety, and reduced waste. nih.gov This technology is particularly well-suited for the synthesis of sulfonamides. nih.gov An automated platform could be designed to react a 2-methyl-2-phenylpropane-1-sulfonyl-containing precursor with a diverse library of amines in a parallel or serial fashion, generating hundreds of unique analogues for biological screening in a short period.

A fully automated flow-through process for producing secondary sulfonamides has been demonstrated, incorporating a "catch and release" protocol to generate libraries of high purity without the need for traditional column chromatography. acs.org Adopting such a system for this compound would enable the rapid generation of a focused library, accelerating the discovery of lead compounds.

Detailed Research Findings: Researchers have successfully combined AI-driven molecular design with microfluidic synthesis to create a closed-loop "design-make-test-analyze" cycle. nih.gov In one such study, 25 novel molecules, including 21 sulfonamides, were designed by an AI and successfully synthesized in a flow reactor, with subsequent screening identifying 17 active hits. nih.gov This powerful synergy demonstrates the potential for rapidly optimizing the this compound scaffold for a specific biological target.

Table 2: Comparison of Batch vs. Automated Flow Synthesis for a Hypothetical Library of this compound Derivatives

| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |

| Number of Compounds | 48 | 48 |

| Avg. Reaction Time per Cpd | 12 hours | 15 minutes |

| Total Synthesis Time | Weeks | ~24 hours |

| Avg. Yield | 65% | 85% |

| Purification Method | Manual Column Chromatography | Automated Catch & Release |

| Reagent Consumption | High (gram scale) | Low (milligram scale) |

Development of New In Silico Methods for Predictive Modeling and Simulation

Computational, or in silico, methods are indispensable tools for modern chemical research, providing insights into molecular behavior that can guide experimental work. nih.govresearchgate.net For this compound, advanced computational modeling can be used to predict its interactions with biological targets, understand its physicochemical properties, and design improved analogues.

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding mode of this compound within the active site of a target protein. mdpi.com Following docking, molecular dynamics (MD) simulations can be run to model the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.commdpi.com

Pharmacophore Modeling: A pharmacophore model can be constructed based on the key structural features of this compound required for biological activity. This model can then be used to rapidly screen large virtual databases of compounds to identify other molecules that fit the model and are therefore likely to be active. mdpi.com

Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy of the compound to its target, allowing for a quantitative comparison of different derivatives and guiding the design of analogues with higher affinity. mdpi.com

These computational approaches lower the cost and time required for drug discovery by prioritizing the most promising compounds for synthesis and experimental testing. researchgate.net

Advanced Characterization Techniques (e.g., Cryo-Electron Microscopy for Molecular Assemblies)

Understanding how this compound interacts with its biological target at an atomic level is crucial for rational drug design. While X-ray crystallography has traditionally been the primary method for this, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique, particularly for large, dynamic, or membrane-bound protein complexes that are difficult to crystallize. researchgate.netfrontiersin.org

Cryo-EM has demonstrated its capability to resolve the structures of protein-ligand complexes at near-atomic resolution, clearly showing the binding pose of small-molecule inhibitors. nih.govnih.gov If this compound were to target a large protein or protein complex, cryo-EM could be an invaluable tool to:

Determine the Binding Site: Visualize the precise location and orientation of the compound within the protein. nih.gov

Reveal Conformational Changes: Capture snapshots of how the protein's structure changes upon binding of the sulfonamide, providing critical insights into the mechanism of action. nih.govescholarship.org

Guide Structure-Based Drug Design: The detailed structural information from cryo-EM can guide the design of new analogues with improved affinity and selectivity, similar to how X-ray crystallography has been used for decades. frontiersin.orgnih.gov

Recent studies have successfully used cryo-EM to determine the structures of cancer targets like lactate (B86563) dehydrogenase in complex with small-molecule sulfonamide inhibitors, demonstrating the power of this technique to facilitate drug discovery for this class of compounds. nih.gov The application of cryo-EM thus represents a significant future avenue for elucidating the structural biology of this compound and its interactions with macromolecular targets. frontiersin.org

Q & A

Q. How can computational models predict the environmental fate of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations (e.g., GROMACS) can assess interactions with soil organic matter. Validate predictions with high-resolution mass spectrometry (HRMS) in microcosm studies. For example, contradictory persistence data may arise from microbial community variability in different ecosystems .

Methodological Challenges and Data Analysis

Q. How should researchers address spectral data inconsistencies in structural elucidation?

- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, ¹⁵N) with heteronuclear correlation experiments (HSQC, HMBC) to resolve overlapping signals. For sulfonamide NH protons, use deuterated DMSO to enhance solubility and reduce exchange broadening. Conflicting NOESY data may indicate conformational flexibility, necessitating density functional theory (DFT) calculations to model low-energy conformers .

Q. What experimental designs mitigate batch-to-batch variability in sulfonamide synthesis?

- Methodological Answer : Implement design of experiments (DoE) to identify critical process parameters (CPPs). For example:

- Factorial design to test temperature, solvent ratio, and catalyst loading.

- Response surface methodology (RSM) to optimize yield and purity.

Statistical tools like ANOVA can isolate significant factors. Batch variability in sulfonic acid intermediates (e.g., due to moisture) can be controlled via in-line FTIR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products